4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate
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Overview
Description
4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include fluorophenyl derivatives and chloropyrimidine compounds. The key steps in the synthesis may involve nucleophilic substitution reactions, where the fluorophenyl group is introduced, and subsequent coupling reactions to attach the sulfanyl and carboxylate groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of 4-FLUOROPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H11ClF2N2O2S |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
(4-fluorophenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H11ClF2N2O2S/c19-14-9-22-18(26-10-11-3-1-2-4-15(11)21)23-16(14)17(24)25-13-7-5-12(20)6-8-13/h1-9H,10H2 |
InChI Key |
ZJBVQDGYNGRFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)F)Cl)F |
Origin of Product |
United States |
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